Product packaging for 2-[(Ethylamino)methyl]phenol(Cat. No.:CAS No. 108206-05-9)

2-[(Ethylamino)methyl]phenol

Cat. No.: B186731
CAS No.: 108206-05-9
M. Wt: 151.21 g/mol
InChI Key: HYQSZSSNBPVQMW-UHFFFAOYSA-N
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Description

2-[(Ethylamino)methyl]phenol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . Its structure features a phenolic ring substituted with an N-ethylaminomethyl group at the ortho position, a motif that lends itself to various research applications . This compound is typically characterized by its CAS Registry Number 108206-05-9 and should be stored and handled in accordance with laboratory safety protocols . As a versatile chemical building block, this compound serves as a key precursor in organic synthesis and medicinal chemistry research. Its molecular structure, containing both a phenolic hydroxyl group and a secondary amine, allows it to act as a chelating agent for metal ions, making it a candidate for developing catalysts or analytical sensors . Furthermore, the compound's amine group is a common handle for forming amide bonds or Schiff bases, while the phenol can be alkylated or phosphorylated, enabling the creation of diverse chemical libraries for biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to use. The compound has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the recommended precautionary statements P261, P280, P301+P312, P302+P352, and P305+P351+P338 must be followed to ensure safe handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B186731 2-[(Ethylamino)methyl]phenol CAS No. 108206-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-6,10-11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQSZSSNBPVQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethylamino Methyl Phenol and Its Analogues

Strategic Approaches to the Synthesis of the Core 2-[(Ethylamino)methyl]phenol Structure

The primary challenge in synthesizing this compound lies in the selective introduction of the ethylaminomethyl group at the ortho position to the hydroxyl group of the phenol (B47542). Several classical and modern organic reactions are employed to achieve this transformation efficiently.

The Mannich reaction is a cornerstone of aminomethylation in organic chemistry. nih.govadichemistry.com It involves the condensation of a compound with an active hydrogen atom (in this case, phenol), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (ethylamine). adichemistry.com The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde (B43269), which is then attacked by the electron-rich phenol ring. adichemistry.com

Phenols are highly activated substrates for electrophilic substitution, and the hydroxyl group directs incoming electrophiles primarily to the ortho and para positions. Under specific conditions, the Mannich reaction can be guided to favor ortho-substitution, yielding the desired this compound. researchgate.netuio.no The reaction is versatile and can be performed using various solvents and under acidic or basic conditions. Microwave-assisted Mannich reactions have also been reported to produce phenolic Mannich bases in good yields. tandfonline.comtubitak.gov.tr

Reactants Reagents/Catalyst Conditions Primary Product Reference
Phenol, Ethylamine (B1201723), FormaldehydeAcid or Base catalystVaries (e.g., room temp to reflux)This compound adichemistry.comgoogle.com
3,4-Dimethylphenol, Various Amines, FormaldehydeNoneMicrowave irradiationSubstituted aminomethylphenols tandfonline.com

This table presents a generalized summary of the Mannich reaction for phenolic compounds.

A highly effective and widely used two-step alternative to the direct Mannich reaction is the reductive amination of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). masterorganicchemistry.com This method involves two distinct stages:

Schiff Base Formation: Salicylaldehyde is condensed with ethylamine in a suitable solvent, such as methanol (B129727) or ethanol. This reaction forms an N-ethylsalicylaldimine, which is a type of Schiff base (an imine). The formation is typically straightforward and occurs at room temperature. frontiersin.orgresearchgate.net

Reduction: The intermediate imine is not isolated but is reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed for this step. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice, added to the reaction mixture under controlled temperature conditions (e.g., in an ice bath) to reduce the carbon-nitrogen double bond (C=N) to a single bond. masterorganicchemistry.comfrontiersin.org

This pathway offers excellent control and high yields for the synthesis of the target compound. A study detailing the synthesis of the methyl analogue, 2-[(Methylamino)methyl]phenol, reported a yield of 82% using this method with salicylaldehyde, methylamine, and sodium borohydride. frontiersin.org

Step Reactants Reagents Conditions Intermediate/Product Reference
1. CondensationSalicylaldehyde, EthylamineMethanol (solvent)Room temperature, overnightN-ethylsalicylaldimine (Schiff Base) frontiersin.orgresearchgate.net
2. ReductionN-ethylsalicylaldimineSodium Borohydride (NaBH₄)Ice-cold, then room temperatureThis compound frontiersin.org

This table illustrates a typical procedure for the synthesis of 2-[(alkylamino)methyl]phenols via reductive amination.

Hydrogenation is a key chemical process involving the addition of hydrogen (H₂), often across double or triple bonds in the presence of a catalyst. wikipedia.org In the context of synthesizing this compound, catalytic hydrogenation is the fundamental reaction in the reduction of the N-ethylsalicylaldimine intermediate described in the previous section. wikipedia.org This reduction specifically targets the C=N double bond of the imine. wikipedia.org

Catalysts for this transformation are typically based on noble metals like palladium (Pd), platinum (Pt), or nickel (Ni). wikipedia.orgnih.gov The reaction can be carried out using hydrogen gas (H₂), often under pressure, or through transfer hydrogenation, where a hydrogen donor molecule like isopropanol (B130326) or formic acid is used instead of H₂ gas. wikipedia.orgrsc.org

Hydrogenolysis, the cleavage of a chemical bond by hydrogen, offers another route. For instance, pre-formed ortho-phenolic Mannich bases can undergo hydrogenolysis to yield different substituted phenols. google.com This pathway provides versatility in modifying the aminomethyl side chain or other functional groups on the aromatic ring under specific catalytic conditions.

Condensation and Subsequent Reduction of Schiff Bases as a Synthetic Route

Synthesis of Substituted this compound Derivatives

The introduction of functional groups onto the phenolic ring of this compound can significantly alter its chemical properties. Halogenated and nitrated derivatives are common targets in synthetic chemistry.

The synthesis of halogenated this compound derivatives is generally achieved by starting with a pre-halogenated phenol. For example, 4-bromo- or 4-chlorophenol (B41353) can be used as the starting material in the synthetic sequences described above.

One established method involves the condensation of a halogenated salicylaldehyde with an appropriate amine to form a halogenated Schiff base. For example, 5-bromosalicylaldehyde (B98134) can be reacted with an aminoethylethanolamine to create the corresponding bromo-substituted phenolic Schiff base. researchgate.net Similarly, 4-chlorophenol has been used as a precursor to synthesize the Schiff base 2-((2-(diethylamino)ethylimino)methyl)-4-chlorophenol. rsc.orgscispace.com These halogenated intermediates can then be reduced using methods like catalytic hydrogenation or sodium borohydride reduction to yield the final halogenated 2-[(amino)methyl]phenol product.

Starting Material Amine Intermediate Potential Final Product Reference
5-BromosalicylaldehydeAminoethylethanolamine4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}amino)methyl]phenol researchgate.net
4-ChlorophenolN,N-Diethylethylenediamine2-((2-(diethylamino)ethylimino)methyl)-4-chlorophenol4-Chloro-2-(((2-(diethylamino)ethyl)amino)methyl)phenol rsc.orgscispace.com

This table summarizes the synthesis of halogenated phenolic Schiff bases, which are precursors to the target aminomethylated phenols.

The synthesis of nitro-substituted this compound derivatives typically involves the use of a nitrophenol as the starting material. Direct nitration of this compound is often avoided due to the potential for oxidation of the aminomethyl and hydroxyl groups and lack of regioselectivity.

A common strategy is to perform a Mannich reaction on a nitrophenol. For instance, 4-nitrophenol (B140041) can be reacted with formaldehyde and an amine to introduce the aminomethyl group, as demonstrated in the synthesis of 2-[(N,N-dimethylamino)methyl]-4-nitrophenol. google.com Another approach involves the reduction of a nitro group on a pre-existing molecule. For example, 2-nitro-5-[(2-pyridinylamino)methyl]-phenol can be reduced using hydrazine (B178648) hydrate (B1144303) and a palladium on carbon (Pd/C) catalyst to yield the corresponding 2-amino derivative. google.com Synthesizing 2-methyl-6-nitrophenol, a related compound, can be achieved by the diazotization of 2-methyl-6-nitroaniline (B18888) followed by hydrolysis, or through direct nitration of o-cresol, though yields and side products can be a concern. google.com

Starting Material Reaction Type Reagents Product Reference
4-NitrophenolMannich ReactionFormaldehyde, Dimethylamine2-[(N,N-Dimethylamino)methyl]-4-nitrophenol google.com
2-Nitro-5-[(2-pyridinylamino)methyl]-phenolNitro Group ReductionHydrazine Hydrate, Pd/C2-Amino-5-[(2-pyridinylamino)methyl]phenol google.com
2-Methyl-6-nitroanilineDiazotization/HydrolysisNitrous Acid, Heat2-Methyl-6-nitrophenol google.com

This table outlines various routes to synthesize nitro-substituted phenolic compounds.

Modifications and Elaboration of the Ethylamino Side Chain

The ethylamino side chain of this compound is a key site for structural modification, allowing for the synthesis of a diverse range of analogues with varied properties. These modifications primarily involve N-alkylation, N-arylation, and alterations to the ethyl group itself. Such elaborations are crucial in structure-activity relationship (SAR) studies across various chemical and biological contexts. nih.gov

A primary method for modifying the ethylamino side chain is through N-alkylation or N-arylation of the secondary amine. This can be achieved through several synthetic strategies. One common approach is the reaction of this compound with various alkyl or aryl halides. researchgate.net This nucleophilic substitution reaction, however, can sometimes lead to mixtures of products, including quaternary ammonium (B1175870) salts if over-alkylation occurs. masterorganicchemistry.com

Reductive amination represents a more controlled method for introducing a wide array of substituents onto the nitrogen atom. masterorganicchemistry.comnih.gov This one-pot reaction typically involves the condensation of an aldehyde or ketone with the secondary amine of this compound to form an iminium ion intermediate. Subsequent in situ reduction with a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), yields the desired N-substituted product. masterorganicchemistry.comresearchgate.netlibretexts.org This method is highly versatile, as the choice of the carbonyl compound dictates the nature of the new substituent on the nitrogen. For instance, reaction with different aldehydes can introduce various alkyl or arylmethyl groups. nih.gov

The Mannich reaction, a three-component condensation, provides another route to analogues with modified side chains. nih.govwikipedia.orgtaylorandfrancis.com In this reaction, a phenol, an aldehyde (like formaldehyde), and a primary or secondary amine react to form an aminomethylated phenol. wikipedia.org By using a primary amine other than ethylamine in the initial synthesis with salicylaldehyde and formaldehyde, analogues with different N-alkyl groups can be directly prepared.

Further elaboration of the ethylamino side chain can involve reactions that modify the ethyl group itself. While less common, strategies could include the introduction of substituents on the ethylene (B1197577) bridge. However, a more straightforward approach to achieve this is to start the synthesis with an appropriately substituted aminoethanol derivative. For example, condensation of a substituted 2-aminoethanol with a suitable aldehyde, followed by reduction, can yield analogues with modified ethylene backbones. researchgate.net

The synthesis of various analogues with elaborated side chains has been reported in the literature, often in the context of developing compounds for specific applications. For example, the synthesis of N-benzylphenethylamine derivatives, which are structurally related to this compound, has been described. nih.gov In these syntheses, modifications to the N-benzyl group and the phenethylamine (B48288) core are explored to understand their impact on biological activity.

The following table summarizes various synthetic approaches for the modification of the ethylamino side chain and provides examples of the types of analogues that can be generated.

Reaction Type Reagents Product Type Reference
N-AlkylationAlkyl halideN-Alkyl-2-[(ethylamino)methyl]phenol researchgate.net
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₄)N-Substituted-2-[(ethylamino)methyl]phenol masterorganicchemistry.comresearchgate.net
Mannich ReactionPhenol, Formaldehyde, Primary AmineN-Alkyl-2-(aminomethyl)phenol nih.govwikipedia.org
Side Chain Elongation1,3-Dibromopropane, followed by amination2-{[3-(Amino)propoxy]methyl}phenol analogues acs.org
N-ArylationAryl halide, Palladium catalystN-Aryl-2-[(ethylamino)methyl]phenol researchgate.net

Detailed research findings have demonstrated the successful synthesis of a variety of analogues. For instance, the reaction of this compound with chloroacetyl chloride followed by reaction with another amine can introduce more complex side chains. Subsequent reduction of the resulting amide can yield extended diamine structures. mdpi.com Similarly, reaction with bifunctional reagents can be used to link two molecules of this compound or to introduce other functional groups.

The choice of synthetic methodology for modifying the ethylamino side chain depends on the desired final structure and the availability of starting materials. Reductive amination and N-alkylation are the most direct and widely used methods for introducing a variety of substituents onto the nitrogen atom, providing a powerful tool for the exploration of the chemical space around the this compound scaffold. masterorganicchemistry.comnih.gov

Coordination Chemistry of 2 Ethylamino Methyl Phenol and Derived Ligands

Ligand Design Principles and Coordination Motifs

The specific arrangement of donor atoms in 2-[(Ethylamino)methyl]phenol and its derivatives dictates their interaction with metal ions, leading to predictable coordination motifs and influencing the properties of the metal complexes.

The structural framework of this compound contains two key donor sites: the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the secondary ethylamino group. This arrangement allows the molecule to function as a bidentate ligand, capable of binding to a metal ion through both the oxygen and nitrogen atoms to form a stable six-membered chelate ring.

The chelation process is significantly governed by the individual characteristics of the phenolic hydroxyl and the ethylamino groups. The phenolic hydroxyl group typically has a pKa value between 9 and 10, but this can decrease upon interaction with metal ions like Cu(II) or Fe(III), facilitating deprotonation to form a phenolate (B1203915) anion even at neutral pH. nih.gov This deprotonated phenolate oxygen acts as a "hard" donor atom, forming strong coordinate bonds with metal ions. nih.gov The acidity of the phenol (B47542), and thus its coordinating ability, can be finely tuned by introducing electron-withdrawing or electron-donating substituents on the aromatic ring. rsc.org

The ethylamino group provides a secondary amine nitrogen atom, which acts as a "softer" donor compared to the phenolate oxygen. This combination of a hard oxygen and a softer nitrogen donor makes these ligands exceptionally versatile, allowing them to form stable complexes with a wide range of transition metal ions. The ethyl group attached to the nitrogen atom introduces specific steric constraints that can influence the coordination geometry and the accessibility of the metal center. The formation of a stable chelate ring upon coordination is a thermodynamically favorable process known as the chelate effect, which is a primary driving force for the complexation of metal ions by these ligands. cutm.ac.in

While this compound itself is a saturated Mannich base, it can be considered the hydrogenated or reduced derivative of a corresponding Schiff base (or imine) ligand. researchgate.netiwaponline.com These Schiff base precursors are typically synthesized through the condensation reaction of a salicylaldehyde (B1680747) derivative (containing a phenolic hydroxyl group) with a primary amine, such as N-ethylethylenediamine. iucr.orgresearchgate.net

These Schiff base ligands are highly valued in coordination chemistry for their structural diversity and flexible coordination behavior. They generally possess at least a tridentate N,N,O-donor set, comprising the phenolic oxygen, the imine nitrogen, and an amine nitrogen from the ethylenediamine (B42938) backbone. researchgate.netiucr.org The presence of the C=N (imine) bond introduces rigidity and extended π-conjugation, which can influence the electronic properties and color of the metal complexes. A vast number of transition metal complexes have been prepared using these versatile Schiff base ligands, which can be subsequently reduced to their saturated amine analogs, like this compound derivatives, to alter the steric and electronic environment around the metal center. researchgate.netmdpi.com

Influence of Phenolic Hydroxyl and Ethylamino Groups on Chelation

Synthesis and Characterization of Metal Complexes

The reaction of this compound-type ligands with various transition metal salts under appropriate conditions yields a diverse array of metal complexes with distinct geometries and properties.

Copper(II) Complexes: Ligands based on the phenol-amino framework readily form stable complexes with copper(II). For example, the reduced Schiff base 2-((2-(methylamino)ethylamino)methyl)phenolate (a close analog of the title compound) reacts with copper nitrate (B79036) to form complexes like [Cu(LH1)(NO3)]. researchgate.net Depending on the co-ligands and solvent systems, a variety of geometries can be achieved, including square-planar, square-based pyramidal, and elongated octahedral. researchgate.net Dinuclear copper(II) complexes, where two copper centers are bridged by phenolate oxygen atoms, are also common. nih.govacs.org These complexes are typically characterized using techniques such as X-ray diffraction, EPR spectroscopy, and electronic absorption spectroscopy. researchgate.netnih.gov

Cobalt(III) Complexes: Cobalt often stabilizes in the +3 oxidation state when complexed with strong-field ligands like the multidentate phenol-amine type. A representative example is the cobalt(III) complex with the diamine ligand [2-((2-hydroxybenzylamino)ethylamino)methyl]phenol. In this compound, two deprotonated tridentate ligands coordinate to a single Co(III) ion, resulting in a six-coordinate, octahedral complex, [Co(C₁₆H₁₉N₂O₂)₂]⁺. nih.gov Such complexes are generally synthesized by reacting a cobalt(II) salt with the ligand in solution, followed by aerobic oxidation to the more stable cobalt(III) state. rsc.org

Vanadium(V) Complexes: Vanadium in its highest oxidation state (+5) forms oxo- and peroxo-complexes with these ligands. Schiff bases derived from salicylaldehyde derivatives and amines react with vanadium precursors to form dinuclear vanadium(V) compounds, such as [V₂O₂(μ-O)₂L₂], where L is the deprotonated Schiff base ligand. nih.govresearchgate.net In these structures, the vanadium atoms are typically in a distorted octahedral coordination environment, bridged by two oxo ligands. nih.govresearchgate.net The coordination sphere is completed by the N,N,O-donor set of the ligand and a terminal oxo group. researchgate.net

The coordination geometry of metal complexes with this compound and its derivatives is highly dependent on the metal ion, its oxidation state, and the specific steric and electronic properties of the ligand and any co-ligands.

Copper(II) complexes are well-known for their structural flexibility, a consequence of the Jahn-Teller effect. With N,N,O-tridentate ligands, Cu(II) can adopt four-coordinate, slightly distorted square-planar geometries, as seen in {2-[2-(Ethylamino)ethyliminomethyl]-5-methoxyphenolato}(thiocyanato-κN)copper(II). iucr.org Five-coordinate square-pyramidal geometries are also frequently observed. researchgate.netnih.gov In some cases, six-coordinate distorted octahedral geometries are formed, particularly in mixed-chelate complexes. researchgate.net

Cobalt(III) complexes with these multidentate ligands almost invariably exhibit a six-coordinate octahedral geometry. nih.govrsc.orgbohrium.com The two tridentate ligands can arrange themselves in different isomeric forms, such as facial (fac) or meridional (mer), depending on the ligand's bite angle and steric bulk. For instance, in [Co(L¹)(PTZ)(N₃)], the tridentate Schiff base ligand occupies one facial position of the octahedron. rsc.org

Vanadium(V) complexes often display distorted octahedral or trigonal bipyramidal geometries. nih.govacs.org In the dinuclear complex [V₂O₂(μ-O)₂L₂], each vanadium center has an N₂O₄ coordination sphere with a distorted octahedral geometry. researchgate.net Mononuclear vanadium complexes can adopt either trigonal bipyramidal or square pyramidal geometries, which are often close in energy, and the preferred geometry can be influenced by subtle steric changes in the ligand framework. acs.org

Interactive Data Table: Coordination Geometries of Selected Metal Complexes

Complex FormulaMetal IonCoordination NumberGeometryReference
[Cu(L1)(dmby)]⁺Copper(II)5Square-based pyramid researchgate.net
[Cu(LN1)(NO3)]Copper(II)4Square-planar researchgate.net
[CuCl(C₁₄H₁₅N₄O)]₂Copper(II)5Square-pyramidal nih.gov
[Co(C₁₆H₁₉N₂O₂)₂]⁺Cobalt(III)6Octahedral nih.gov
[V₂O₂(μ-O)₂L₂]Vanadium(V)6Octahedral nih.govresearchgate.net
[Cu(C₁₂H₁₇N₂O₂)(NCS)]Copper(II)4Distorted square-planar iucr.org
[Co(L¹)(PTZ)(N₃)]Cobalt(III)6Distorted octahedral rsc.org

Reactivity and Stability of Metal-2-[(Ethylamino)methyl]phenol Complexes

The reactivity and stability of metal complexes containing this compound and its derivatives are crucial for their potential applications, for instance, in catalysis and materials science. The stability of these complexes is often influenced by the nature of the metal ion, the coordination environment, and the specific substituents on the ligand.

Thermal stability studies on related phenolic Mannich base complexes with Ni(II) and Cu(II) have been conducted to understand their decomposition pathways. tubitak.gov.tr The geometry of the complex plays a significant role in its stability; for example, square planar and octahedral geometries have been observed for Cu(II) and Ni(II) complexes derived from phenolic Mannich bases, influencing their thermal behavior. tubitak.gov.tr In some cases, the presence of bulky substituents, such as tert-butyl groups on the phenol ring, can enhance both the thermal and oxidative stability of the resulting complexes by providing steric protection to the reactive centers.

The reactivity of these complexes is diverse. Cyclic voltammetry studies on related copper complexes have revealed quasi-reversible redox behaviors, indicating their potential involvement in electron transfer processes. researchgate.net The metal center's redox activity is modulated by the ligand framework, which can be fine-tuned by altering substituents on the aromatic ring. This tunability is key for applications in catalysis. For example, nickel(II) complexes anchored on amino/imino phenol bidentate ligands have been shown to be active catalysts for ethylene (B1197577) oligomerization upon activation with an appropriate co-catalyst. researchgate.net The structure and stability of the ligand directly impact the catalytic activity and the distribution of products. researchgate.net Furthermore, certain water-soluble metal-Schiff base complexes have demonstrated catalytic activity in the decomposition of hydrogen peroxide (H₂O₂), a reaction whose rate is dependent on the stability and solubility of the complex in the reaction medium. rsc.org

The structural integrity of these complexes can vary. For instance, phenoxo-bridged dinuclear copper(II) complexes formed with the related ligand 2-[(2-dimethylamino-ethylamino) methyl] phenol exhibit a stable Cu₂O₂ core. reading.ac.uk This core structure can, however, be joined by other bridging ligands, leading to the formation of more complex molecular architectures like molecular rectangles, demonstrating the reactive potential of the initial dinuclear complex. reading.ac.uk

Theoretical and Computational Studies in Coordination Chemistry

Theoretical and computational methods are indispensable tools for gaining deep insights into the coordination chemistry of this compound and its derivatives. These methods complement experimental data by providing detailed information on electronic structures, reaction mechanisms, and the dynamics of complexation that can be difficult to access through empirical studies alone.

Quantum Chemical Calculations for Ligand-Metal Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the interactions between ligands like this compound and various metal ions. iucr.org These calculations provide optimized molecular geometries that can be compared with experimental data from X-ray crystallography. iucr.orgacs.org

A primary focus of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of the complex. researchgate.net A small energy gap generally suggests higher reactivity. researchgate.net Analysis of the distribution of these orbitals reveals the nature of the metal-ligand bonding. For instance, in many transition metal complexes, the HOMO is predominantly localized on the ligand, while the LUMO is centered on the metal ion, indicating that the ligand acts as an electron donor. researchgate.net This charge transfer from ligand to metal (or vice versa in a metal-to-ligand charge transfer, MLCT) is fundamental to the stability and reactivity of the complex. rsc.org

DFT calculations are also used to generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution across the molecule and identify electrophilic and nucleophilic sites. This is crucial for predicting how the complex will interact with other molecules. Furthermore, global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of the molecule's properties.

Table 1: Representative Global Reactivity Descriptors from DFT Calculations for a Related Schiff Base Ligand and its Cu(II) Complex (Note: Data is illustrative, based on findings for similar systems.)

ParameterDefinitionLigand (Illustrative Value)Cu(II) Complex (Illustrative Value)
EHOMO Energy of the Highest Occupied Molecular Orbital-5.8 eV-6.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 eV-3.3 eV
Energy Gap (ΔE) ELUMO - EHOMO4.3 eV2.9 eV
Ionization Potential (I) -EHOMO5.8 eV6.2 eV
Electron Affinity (A) -ELUMO1.5 eV3.3 eV
Electronegativity (χ) (I + A) / 23.65 eV4.75 eV
Chemical Hardness (η) (I - A) / 22.15 eV1.45 eV
Chemical Softness (S) 1 / (2η)0.23 eV⁻¹0.34 eV⁻¹

This table illustrates how complexation with a metal ion typically alters the electronic properties of the ligand, often resulting in a smaller HOMO-LUMO gap and increased softness, indicating higher reactivity.

Molecular Dynamics Simulations of Complexation Processes

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic aspects of how a ligand like this compound forms a complex with a metal ion in a solvent. nih.gov While quantum calculations provide a static picture of the optimized structure, MD simulations track the movements of atoms over time, providing a movie-like view of the complexation process. stanford.edu

An MD simulation begins with a starting configuration of the ligand, the metal ion, and solvent molecules in a simulation box. The interactions between all atoms are described by a force field, a set of empirical equations and parameters that define the potential energy of the system. mdpi.com The simulation then solves Newton's equations of motion for this system, allowing the positions and velocities of the atoms to evolve over time.

These simulations are crucial for understanding several aspects of complexation:

Solvation and Desolvation: MD can model how solvent molecules (e.g., water) are arranged around the metal ion and the ligand before complexation and how they are displaced as the ligand binds.

Conformational Changes: The ligand may need to adopt a specific conformation to bind effectively to the metal ion. MD simulations can reveal these conformational changes and the energy barriers associated with them. nih.gov

Stability of the Complex: By running the simulation for an extended period (nanoseconds to microseconds), researchers can assess the stability of the formed complex. Parameters like the Root Mean Square Deviation (RMSD) are monitored to see if the complex remains in a stable conformation or undergoes significant structural changes. nih.gov

Binding Free Energy: Advanced techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be applied to the MD trajectory to calculate the binding free energy of the complex, providing a quantitative measure of its stability. nih.gov

Together, quantum chemical calculations and molecular dynamics simulations provide a comprehensive, atom-level understanding of the structural, electronic, and dynamic properties of metal complexes with this compound and its derivatives.

Catalytic Applications of Metal Complexes Derived from 2 Ethylamino Methyl Phenol Systems

Role of 2-[(Ethylamino)methyl]phenol-Based Ligands in Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which allows for high activity and selectivity under mild conditions. acs.org The ligands coordinating to the metal center are paramount, as they dictate the electronic and steric environment of the catalyst, thereby controlling its performance. acs.org Phenol-amine ligands, such as this compound, are particularly effective due to their strong binding and the ability to modify their structure to suit specific catalytic needs.

The effectiveness of these catalysts often stems from the an N,O-donor set which can stabilize various transition metals in different oxidation states. ajol.info The ethyl group on the nitrogen atom, along with other potential substituents on the phenolic ring, provides a mechanism for tuning the steric bulk and electron-donating properties of the ligand. This influences the accessibility of the metal center to substrates and the electronic nature of the active site.

Furthermore, aminophenol-based ligands can be "non-innocent," meaning they can actively participate in the catalytic cycle by acting as an electron reservoir. bohrium.comderpharmachemica.com This redox activity, where the ligand itself can be oxidized or reduced, allows the metal complex to facilitate multi-electron transformations that might be inaccessible to the metal center alone. bohrium.comderpharmachemica.com This cooperative electronic interplay between the metal and the ligand is crucial for developing novel catalysts for challenging reactions. beilstein-journals.org For instance, some cobalt complexes with amidophenolate ligands can undergo reactions that formally oxidize the metal fragment by two electrons, but the change occurs via single-electron oxidation of each of the two ligands, leaving the cobalt's oxidation state unchanged. derpharmachemica.com

Development of Heterogeneous Catalysts Incorporating Phenol-Amine Scaffolds

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which can be costly and inefficient. ajol.info To overcome this, researchers focus on the "heterogenization" of homogeneous catalysts, which involves immobilizing the soluble metal complex onto a solid support. ajol.infomdpi.com This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems. mdpi.comrsc.org

Phenol-amine complexes are well-suited for heterogenization. The ligand scaffold can be functionalized with anchoring groups, such as hydroxyl or siloxy moieties, allowing for covalent attachment to inorganic supports like silica (B1680970) (SiO₂), MCM-41, or zeolites. ajol.inforesearchgate.netnih.gov For example, salicylaldimine nickel catalysts have been successfully supported on silica by incorporating anchoring groups at various positions on the ligand. researchgate.net This process can enhance the thermal stability of the catalyst, allowing it to function at higher temperatures where the homogeneous counterpart might decompose. researchgate.netacs.org

Studies have shown that immobilization can significantly improve catalyst lifetime and prevent deactivation pathways like dimerization. rsc.org The choice of support and the method of anchoring are critical; strategies include covalent bonding, ionic anchoring, and co-precipitation. nih.govacs.org For instance, Mn(III) Schiff base complexes immobilized on an MCM-41 matrix demonstrated better performance and recyclability in alkene oxidation compared to their unsupported counterparts. nih.gov Computational studies on zeolite-encapsulated metal complexes suggest that the support framework can alter the electronic parameters and reactivity of the catalyst compared to the isolated complex. ajol.info

Specific Catalytic Transformations Mediated by Derived Metal Complexes

Metal complexes derived from this compound and related phenol-amine ligands have proven effective in a diverse range of catalytic reactions. The specific transformation is highly dependent on the choice of the central metal ion.

Key catalytic applications include:

Olefin Polymerization and Oligomerization: Group 4 metal (Ti, Zr, Hf) complexes with amine diphenolate ligands show remarkable activities in the polymerization of α-olefins like 1-hexene, producing high-molecular-weight polymers. researchgate.net Nickel complexes based on related salicylaldimine ligands are active catalysts for ethylene (B1197577) polymerization, with performance influenced by the ligand structure and heterogenization strategy. researchgate.netresearchgate.net

Oxidation Reactions: Manganese (Mn) complexes are frequently used for the oxidation and epoxidation of alkenes, such as styrene. nih.gov Copper (Cu) complexes have been investigated for mimicking the activity of enzymes like tyrosinase in the regioselective oxidation of phenols. beilstein-journals.org Iron (Fe) complexes are also widely applied in various oxidation processes, including the hydroxylation and epoxidation of organic substrates. mdpi.com

Carbon-Nitrogen (C-N) Bond Formation: The direct coupling of amines with other organic molecules is a fundamental transformation. Nickel complexes have been developed for the amination of aryl chlorides. acs.org Copper-catalyzed systems have been used for phenol-amine couplings to produce valuable 1,2-oxy-aminoarenes. beilstein-journals.org

Hydroamination: Zirconium (Zr) and Titanium (Ti) complexes bearing amine-bridged bis(phenolato) ligands are highly active catalysts for the intermolecular hydroamination of alkynes with anilines, demonstrating excellent yields and regioselectivity. acs.org

Other Reactions: Iron complexes have been used to catalyze the reaction between carbon dioxide and epoxides to form cyclic carbonates. researchgate.net Copper complexes derived from salen-type ligands are effective for A3-coupling reactions to synthesize propargylamines and for [3+2] cycloaddition reactions to form tetrazoles. researchgate.net

The following table summarizes some of the catalytic activities observed with metal complexes of phenol-amine ligands.

Metal CenterLigand TypeCatalytic ReactionSubstratesKey FindingsReference(s)
Nickel (Ni) SalicylaldimineEthylene PolymerizationEthyleneHeterogenization on SiO₂ improves thermal stability and polymer morphology. researchgate.net
Zirconium (Zr) Amine-bis(phenolate)Intermolecular HydroaminationTerminal alkynes, AnilinesCationic complexes show high activity and 100% regioselectivity. acs.org
Manganese (Mn) Schiff base (crown ether)Alkene EpoxidationStyreneImmobilization on MCM-41 enhances catalytic performance and recyclability. nih.gov
Iron (Fe) Amine-bis(phenolate)CycloadditionCarbon dioxide, EpoxidesForms cyclic carbonates; activity depends on ligand's electronic properties. researchgate.net
Copper (Cu) Salen-typeA3-CouplingAldehydes, Amines, AlkynesEfficient synthesis of propargylamines. researchgate.net
Palladium (Pd) Amine-bis(phenolate)Suzuki-Miyaura CouplingPhenylboronic acid, Aryl bromidesHigh conversions at low catalyst loadings and mild temperatures. researchgate.net

Mechanisms of Catalysis and Active Site Investigations

Understanding the reaction mechanism and the nature of the active catalytic species is vital for designing more efficient catalysts. For metal complexes of phenol-amine ligands, several key mechanistic principles have been elucidated.

A common theme is the generation of a catalytically active species from a more stable pre-catalyst. For instance, in hydroamination reactions catalyzed by Zr and Ti complexes, the neutral pre-catalysts are inactive. The active cationic species are generated in situ by treatment with a borate (B1201080) activator, which abstracts a ligand to create a vacant coordination site for the substrate to bind. acs.org Similarly, in olefin polymerization, a co-catalyst is often required to activate the pre-catalyst.

The concept of redox-active or "non-innocent" ligands provides a sophisticated mechanistic pathway for many oxidation reactions. bohrium.comderpharmachemica.com In the copper-catalyzed oxidation of phenols, for example, mechanistic studies support a pathway involving a key copper(II)-semiquinone intermediate, where the substrate itself becomes a redox-active ligand. beilstein-journals.org This allows the catalytic system to shuttle electrons in a way that mimics biological enzymes. beilstein-journals.org

Spectroscopic and computational studies are crucial tools for probing these mechanisms. DFT calculations have been used to understand the electronic structures of iron complexes exhibiting valence tautomerism, where electrons are delocalized between the metal and the aminophenol ligand. bohrium.com X-ray diffraction studies of catalyst precursors and their activated forms provide invaluable snapshots of the active site's geometry. For example, analysis of an iron(III) complex with an amine-bis(phenolate) ligand revealed a distorted trigonal bipyramidal coordination sphere, which informs how substrates might approach and bind to the metal center. researchgate.net

In heterogeneous systems, the mechanism can be further influenced by the support. The position of the anchoring group on the ligand can have a significant effect on catalytic activity and the properties of the resulting products, suggesting that the support is not merely an inert scaffold but an integral part of the catalytic system. researchgate.net

Biological and Biomedical Research Investigations of 2 Ethylamino Methyl Phenol Analogues

Research into Antimicrobial Properties of Related Phenol-Amine Structures

Phenolic compounds, characterized by a benzene (B151609) ring with at least one hydroxyl group, are widely recognized for their antimicrobial properties. nih.gov Their analogues, including phenol-amine structures, are a subject of significant research interest for their potential to combat microbial infections, particularly those caused by drug-resistant pathogens. nih.govmdpi.com

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates collective behaviors, including virulence factor production and biofilm formation. asm.orgnih.gov Interfering with QS is a promising strategy to control bacterial pathogenicity. asm.org Phenolic compounds and their derivatives have been shown to modulate bacterial QS systems. asm.orgresearchgate.net

For instance, curcumin, a phenolic compound, has been observed to interfere with QS in Pseudomonas aeruginosa, leading to a decrease in the production of virulence factors. asm.org Similarly, 3-phenylpropan-1-amine (3-PPA) has been shown to inhibit QS in Serratia marcescens, thereby reducing its pathogenicity. asm.orgnih.gov The mechanism often involves the inhibition of QS-related gene expression. nih.gov Research has also explored how various benzaldehyde (B42025) derivatives can antagonize the LasR and RhlR quorum sensing signal receptors in P. aeruginosa. asm.org

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. nih.gov The inhibition of biofilm formation is a key area of antimicrobial research. Phenol-amine structures and related phenolic compounds have demonstrated significant activity in preventing and disrupting biofilms of pathogenic microorganisms like Staphylococcus aureus. nih.govnih.govfrontiersin.org

S. aureus utilizes functional amyloids, such as phenol-soluble modulins (PSMs), to form the scaffold of its biofilm. nih.gov Research has shown that certain molecules can inhibit the formation of S. aureus biofilms by disrupting the assembly of these PSMs. nih.gov For example, 2-[(Methylamino)methyl]phenol has been specifically synthesized and evaluated for its ability to inhibit biofilm formation in clinical strains of S. aureus. frontiersin.org This compound was designed to target the quorum regulator SarA in S. aureus. frontiersin.org

Studies have also shown that various natural phenolic compounds can inhibit biofilm formation. For instance, cytochalasans have been found to inhibit S. aureus biofilm formation at subtoxic levels. mdpi.com The antibiofilm activity of these compounds is often independent of their minimum inhibitory concentration (MIC), suggesting a mechanism that specifically targets biofilm-related processes. mdpi.com

The expression of virulence factors is a critical aspect of bacterial pathogenesis and is often controlled by QS systems. nih.gov Phenol-amine analogues have been investigated for their ability to down-regulate the expression of key virulence genes in pathogenic bacteria.

In Staphylococcus aureus, the quorum regulator SarA controls the expression of numerous virulence factors. frontiersin.org The compound 2-[(Methylamino)methyl]phenol, designed to target SarA, has been shown to significantly reduce the expression of representative virulence genes such as fnbA, hla, and hld. frontiersin.org This down-regulation of virulence genes contributes to the compound's anti-pathogenic effect without necessarily killing the bacteria. frontiersin.org Similarly, studies on 3-phenylpropan-1-amine in Serratia marcescens have demonstrated the down-regulation of several virulence and biofilm-related genes, including fimA, fimC, and bsmB. asm.orgnih.gov Fungi have also been explored as a source of compounds that can modulate bacterial quorum sensing, with some fungal metabolites showing inhibition of the agr system in S. aureus and subsequent down-regulation of virulence factors like phenol-soluble modulin alpha (psmα) and alpha-hemolysin (B1172582) (hla). acs.org

A significant challenge in treating bacterial infections is the rise of multidrug resistance. iipseries.org One strategy to combat this is the use of synergistic combinations of compounds that can enhance the efficacy of existing antibiotics. biointerfaceresearch.com Phenolic compounds have shown promise in this area, acting synergistically with conventional antimicrobial agents to overcome resistance mechanisms. iipseries.orgplos.org

The combination of phenolic compounds with antibiotics has been found to increase antimicrobial activity against both Gram-positive and Gram-negative bacteria. iipseries.org For example, grape pomace extract, which is rich in phenolic compounds, has been shown to act in synergy with various classes of antibiotics against Staphylococcus aureus and Escherichia coli, reducing the minimum inhibitory concentration (MIC) of the antibiotics significantly. plos.org The mechanism for this synergy is thought to be multi-faceted, potentially involving the disruption of the bacterial cell membrane and inhibition of bacterial enzymes. plos.orgnih.gov The compound 2-[(Methylamino)methyl]phenol has also demonstrated the ability to markedly reduce the MIC of conventional antibiotics when used in combination. frontiersin.org

Down-Regulation of Bacterial Virulence Gene Expression

Exploration in Antimalarial and Antifilarial Drug Development (e.g., Amodiaquine (B18356) Analogues)

The development of resistance to existing antimalarial drugs has necessitated the search for new and effective therapeutic agents. openaccessjournals.comnih.gov Amodiaquine, a 4-aminoquinoline (B48711) antimalarial drug, has been a key compound in this area of research, with numerous analogues being synthesized and evaluated to enhance efficacy and overcome resistance. openaccessjournals.comnih.gov

Amodiaquine functions by interfering with the detoxification of heme in the malaria parasite, Plasmodium spp. openaccessjournals.com However, its use has been limited by adverse side effects. nih.govnih.gov Research has focused on modifying the chemical structure of amodiaquine to create analogues with improved properties. openaccessjournals.comnih.gov These modifications often involve altering the side chains attached to the quinoline (B57606) core. openaccessjournals.com

One notable analogue is isoquine, which was designed to prevent the formation of toxic metabolites associated with amodiaquine. nih.govesr.ie Isoquine has demonstrated potent antimalarial activity both in vitro and in vivo, with a better safety profile than amodiaquine. nih.govesr.ie Other research has explored fluorinated analogues of amodiaquine and tebuquine, which have shown promising activity against chloroquine-resistant strains of P. falciparum. scholarsresearchlibrary.com The development of these analogues often involves a multi-step synthesis process and subsequent evaluation of their activity against various parasite strains. nih.govscholarsresearchlibrary.com

The following table summarizes the activity of some amodiaquine analogues:

Compound/AnalogueTarget/StrainActivity MetricResultCitation
Isoquine (ISQ1)P. falciparum K1 strain (chloroquine-resistant)IC₅₀6.01 nM nih.gov
Isoquine (ISQ1)P. yoelii NS strain (in vivo)ED₅₀1.6 and 3.7 mg/kg nih.govesr.ie
AmodiaquineP. yoelii NS strain (in vivo)ED₅₀7.9 and 7.4 mg/kg nih.govesr.ie
N-butyl-4-[(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl]benzamidine (1e)P. berghei (in vivo)Suppression97.65% at 75 mg/kg/day nih.gov
4-[(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl)]-N-(4-methylpentan-2-yl)benzamidine (1f)P. berghei (in vivo)Suppression99.18% at 50 mg/kg/day nih.gov

Pharmacological Studies of Related Phenethylamine (B48288) Derivatives (e.g., NBOH Compounds)

Phenethylamine derivatives, particularly the N-benzyl-oxy-methyl (NBOH) compounds, are a class of molecules that have been extensively studied for their pharmacological properties, primarily as agonists of serotonin (B10506) receptors. wikipedia.orgnih.gov These compounds are structurally related to the 2C series of psychedelic phenethylamines. wikipedia.org

The NBOH compounds, such as 25I-NBOH, are potent agonists of the 5-HT₂A receptor. wikipedia.org 25I-NBOH, for instance, has a high affinity for the human 5-HT₂A receptor with a Kᵢ of 0.061 nM and is highly selective over the 5-HT₂C receptor. wikipedia.org The pharmacological evaluation of these compounds often involves assessing their binding affinity and functional activity at various receptors. mdpi.comacs.org

Research into NBOH derivatives has also focused on understanding their structure-activity relationships. acs.orgtocris.com For example, the synthesis and evaluation of conformationally restrained analogues of 25CN-NBOH have provided insights into the binding mode of these ligands at the 5-HT₂A receptor. nih.gov Pharmacokinetic studies are also crucial to determine properties like brain penetrance and metabolic stability. nih.gov For example, 25CN-NBOH has been shown to rapidly penetrate the blood-brain barrier. nih.gov

The following table presents pharmacological data for selected NBOH compounds:

CompoundReceptorActivity MetricValueCitation
25I-NBOHHuman 5-HT₂AKᵢ0.061 nM wikipedia.org
25I-NBOHHuman 5-HT₂AEC₅₀0.074 nM wikipedia.org
25CN-NBOH5-HT₂AKᵢ1.3 nM tocris.com
25CN-NBOH5-HT₂A over 5-HT₂CSelectivity100-fold tocris.com
(S,S)-3 (constrained 25CN-NBOH analog)5-HT₂APotency vs. 25CN-NBOH45-fold less potent nih.gov

Investigation of Receptor Binding Affinities and Agonist Potencies (e.g., 5-HT2A Receptor)

The affinity and potency of 2-[(ethylamino)methyl]phenol analogues at various receptors, particularly the serotonin 2A (5-HT2A) receptor, have been a central theme of investigation. The 5-HT2A receptor is a key target for psychedelic drugs and is implicated in a range of neuropsychiatric conditions. researchgate.net The N-benzylphenethylamine (NBOH) and N-benzyl-N-(2-methoxybenzyl)phenethylamine (NBOMe) series are prominent examples of analogues built upon a phenethylamine backbone, which is structurally related to this compound.

Research has demonstrated that modifications to the phenethylamine structure, such as the addition of an N-benzyl group, can significantly enhance affinity for the 5-HT2A receptor. Current time information in Bangalore, IN. Structure-activity relationship (SAR) studies have shown that phenethylamines generally exhibit higher affinity for the 5-HT2A receptor compared to tryptamines. unap.clnih.gov Within the phenethylamine class, substitutions on the phenyl ring and the nitrogen atom of the ethylamine (B1201723) backbone play a crucial role in determining binding affinity. unap.cl For instance, halogen or alkyl groups at the para position of the phenyl ring attached to the ethylamine backbone tend to increase binding affinity. unap.clresearchgate.net

A number of these analogues have been found to be potent agonists at the 5-HT2A and 5-HT2C receptors. chemmethod.com Compounds such as 25D-NBOMe, 25E-NBOMe, and 25I-NBOH have displayed very high affinity and full efficacy at these receptors. Current time information in Bangalore, IN. In functional assays, these compounds have shown subnanomolar to low nanomolar potencies, comparable to that of lysergic acid diethylamide (LSD). Current time information in Bangalore, IN. The N-benzylhydroxy (NBOH) substitution itself has been shown to improve 5-HT2A binding affinity over the simpler phenethylamine scaffold. chemmethod.com

One particularly selective analogue, 2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25CN-NBOH), has been reported to have a 100-fold greater binding affinity for the 5-HT2A receptor over the 5-HT2C receptor. nih.gov This high selectivity makes it a valuable tool for probing the specific functions of the 5-HT2A receptor. researchgate.net

The following interactive table summarizes the binding affinities (Ki) and functional potencies (EC50) of selected this compound analogues at the human 5-HT2A receptor.

CompoundKi (nM) for h5-HT2AEC50 (nM) for h5-HT2A (IP-1 Assay)
25D-NBOMe<10.51
25E-NBOMe<1Not Reported
25H-NBOMe~511.5
25I-NBOH<1Not Reported
25N-NBOMe<1Not Reported
LSD<11.5
Serotonin (5-HT)~510
25CN-NBOHNot ReportedNot Reported

Data sourced from studies on N-benzylphenethylamine pharmacology. Current time information in Bangalore, IN.

Neurochemical Modulations and Behavioral Phenotypes in Model Systems

The potent interaction of this compound analogues with the 5-HT2A receptor leads to distinct neurochemical and behavioral effects in animal models. A key behavioral phenotype associated with 5-HT2A receptor activation by hallucinogens is the head-twitch response (HTR) in rodents. nih.gov This behavior is considered a proxy for hallucinogenic potential in humans.

Studies on analogues such as 25CN-NBOH have demonstrated their ability to induce the HTR in mice. nih.govnih.gov The HTR induced by 25CN-NBOH was found to be of a lower magnitude than that produced by the classic phenethylamine hallucinogen R(-)-2,5-dimethoxy-4-iodoamphetamine (DOI). nih.govnih.gov Importantly, the head-twitch behavior elicited by 25CN-NBOH was blocked by the selective 5-HT2A antagonist M100907, confirming the critical role of the 5-HT2A receptor in this effect. nih.govresearchgate.net Conversely, the 5-HT2C antagonist RS102221 did not alter the HTR induced by 25CN-NBOH, highlighting the compound's in vivo selectivity for the 5-HT2A receptor. nih.govnih.gov

Interestingly, when administered as a pretreatment, 25CN-NBOH was found to dose-dependently suppress the HTR elicited by a subsequent injection of DOI. nih.gov This suggests a complex interaction at the receptor level, possibly related to partial agonism or receptor desensitization.

In drug discrimination studies, mice trained to discriminate DOI from saline showed an intermediate level of generalization to 25CN-NBOH, indicating that while it shares some subjective effects with DOI, they are not identical. nih.govnih.gov These interoceptive effects of 25CN-NBOH were also attenuated by the 5-HT2A antagonist M100907. nih.govnih.gov In contrast, 25B-NBOH, 25C-NBOH, and 25E-NBOH have been shown to produce behavioral effects more similar to those of DOI and the 25X-NBOMe series of compounds. ijmm.ir The locomotor activity of mice was also affected, with these compounds generally causing a dose-dependent depression in ambulation. ijmm.ir

Cardiotoxicity and Adverse Effects of Novel Psychoactive Substances Derived from Phenethylamine Scaffolds

The emergence of novel psychoactive substances (NPS) based on the phenethylamine scaffold has raised significant public health concerns due to reports of severe toxicity and fatalities. ijmm.ir Research into the adverse effects of these compounds, particularly their cardiotoxicity, has become a critical area of investigation.

Analogues such as 2-((2-(4-iodo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol (25I-NBOH) and 2-(((2-(4-chloro-2,5-dimethoxyphenyl)ethyl)amino)methyl)phenol (25C-NBOH) have been studied for their effects on the cardiovascular system. ijmm.ir Laboratory experiments have confirmed the cardiotoxicity of these compounds in rat primary cardiomyocytes. ijmm.ir In vitro studies using H9c2 cardiomyocytes have shown that both 25I-NBOH and 25C-NBOH can significantly decrease cell viability.

Furthermore, in vivo studies in rats have demonstrated that these compounds can cause significant increases in the QT and RR intervals in electrocardiogram (ECG) measurements. Prolonged activation of 5-HT2B receptors by some NBOMe compounds is a concern for potential cardiac valvulopathy with chronic use. benthamscience.commdpi.com The high affinity of some NBOMe compounds for adrenergic α1 receptors is also thought to contribute to their stimulant-like cardiovascular effects. benthamscience.commdpi.com

Mechanistic studies have pointed to the involvement of the p21-activated kinase 1 (PAK1), a protein known to have cardioprotective effects. benthamscience.com It has been shown that 25I-NBOH can down-regulate the expression of PAK1 in both rat primary cardiomyocytes and H9c2 cells. benthamscience.com However, 25C-NBOH did not show the same effect on PAK1 expression in H9c2 cells, suggesting that while both compounds are cardiotoxic, their precise mechanisms may differ. benthamscience.com In-depth studies have also revealed that 25I-NBOH can inhibit potassium channels in the human Ether-à-go-go-Related Gene (hERG) assay, which is a key indicator of pro-arrhythmic potential. chemmethod.com

Potential in Anticancer Research and Conjugate Development

Beyond their neurobiological effects, there is emerging interest in the potential of phenol (B47542) derivatives, including those with an aminomethyl side chain, in the field of anticancer research. Phenolic compounds, in general, are known for their diverse biological activities, and their derivatives are being explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

A notable example is the alkylamino phenol derivative 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP), which has a more complex structure but retains the core 2-(aminomethyl)phenol (B125469) motif. nih.govnih.gov This compound has demonstrated potential cytotoxic activity against human breast cancer cell lines, including MCF7 and SK-BR3, with IC50 values of 87.92µM and 172.51µM, respectively. nih.gov Mechanistic studies suggest that THTMP induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes in the apoptotic pathway. nih.gov The apoptotic response appears to be linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) mediated Phosphatidylinositol 3-Kinase (PI3K)/S6K1 signaling pathway.

The development of drug conjugates is a promising strategy in cancer therapy, aiming to deliver cytotoxic agents specifically to tumor cells, thereby increasing efficacy and reducing systemic toxicity. Phenolic compounds can be conjugated to proteins or other carrier molecules to enhance their therapeutic properties. benthamscience.com The synthesis of phenolic-protein conjugates can lead to improved biological activities, including anticancer effects, compared to the native proteins. benthamscience.com While specific conjugates of this compound for anticancer applications are not yet widely reported, the principle of using such a scaffold as a payload in a conjugate is a viable area for future research. The development of antibody-drug conjugates (ADCs), peptide-drug conjugates, and other targeted delivery systems offers a platform for exploring the anticancer potential of novel cytotoxic agents, including derivatives of this compound. mdpi.com

The following table presents the cytotoxic activity of the 2-(aminomethyl)phenol derivative THTMP against breast cancer cell lines.

Cell LineIC50 (µM)
MCF787.92
SK-BR3172.51

Data sourced from a study on an alkylamino phenol derivative. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 2 Ethylamino Methyl Phenol Systems

X-ray Crystallography for Solid-State Molecular and Crystal Structures

A study on 2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol (B47542), a related Schiff base, revealed an orthorhombic crystal system with the space group P2_1_2_1_2_1. researchgate.netresearchgate.net This highlights the structural diversity that can be expected in derivatives of 2-[(ethylamino)methyl]phenol. Similarly, the crystal structure of (E)-5-(Ethylamino)-4-methyl-2-[(pyridin-2-yl)diazenyl]phenol in a dimeric Cu(II) complex was determined at 100 K, showcasing the utility of X-ray crystallography in understanding the coordination chemistry of these ligands. iucr.org The analysis of a Schiff base derived from 2-hydroxy-5-methyl-benzaldehyde and 2-methyl-3-nitro-phenylamine showed an intramolecular O—H···N hydrogen bond, which is a common feature in such compounds. iucr.org

Table 1: Representative Crystallographic Data for Related Phenolic Compounds

CompoundCrystal SystemSpace GroupKey Features
2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenolOrthorhombicP2_1_2_1_2_1Two independent molecules in the asymmetric unit. researchgate.netresearchgate.net
(E)-5-(Ethylamino)-4-methyl-2-[(pyridin-2-yl)diazenyl]phenol Cu(II) complexNot specifiedNot specifiedCentrosymmetric dimeric structure with a double chlorido bridge. iucr.org
(E)-2-(((3,4-dichlorophenyl)imino)methyl)phenolNot specifiedNot specifiedPhenolic tautomeric form with an O1–C1 bond length of 1.360 (4) Å and N1–C7 bond length of 1.278 (4) Å. acs.org
(E)-4-(((2,4-dimethylphenyl)imino)methyl)phenolNot specifiedNot specifiedInterlinked by strong O-H···N bonding to form a zigzag chain. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound framework.

For the related compound, 2-[(Methylamino)methyl]phenol, ¹H NMR spectra show characteristic shifts for aromatic protons between 6.5–7.5 ppm and methylamino protons between 2.5–3.5 ppm. In a study of 2-[(Methylamino)methyl]phenol, the ¹H NMR spectrum in CDCl₃ showed signals at δ 2.48 (s, 3H), 3.97 (s, 2H), 6.75–6.80 (m, 1H), 6.83 (d, J = 8.1 Hz, 1H), 6.99 (d, J = 7.2 Hz, 1H), and 7.14–7.29 (m, 1H). frontiersin.org The ¹³C NMR spectrum of the same compound displayed signals at 35.1, 54.5, 116.3, 118.9, 122.2, 128.5, 128.8, and 158.3 ppm. frontiersin.org

For 4-Bromo-2-[(ethylamino)methyl]phenol, the ¹H NMR would exhibit distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the nitrogen, the ethyl group protons, and the phenolic hydroxyl proton. vulcanchem.com The ¹³C NMR would confirm the carbon skeleton, with a characteristic shift for the carbon atom bonded to the bromine. vulcanchem.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

CompoundNucleusPredicted Chemical Shift (ppm)Multiplicity/Assignment
2-[(Methylamino)methyl]phenol¹H6.75–7.29m, Aromatic protons
¹H3.97s, -CH₂-
¹H2.48s, -CH₃
¹³C116.3–158.3Aromatic carbons
¹³C54.5-CH₂-
¹³C35.1-CH₃
4-Bromo-2-[(ethylamino)methyl]phenol¹HNot specifiedAromatic protons
¹HNot specifiedMethylene protons (-CH₂-N)
¹HNot specifiedEthyl protons (-CH₂CH₃)
¹HNot specifiedPhenolic hydroxyl (-OH)
¹³CNot specifiedAromatic carbons
¹³CNot specifiedCarbon bearing bromine

Note: The data for 2-[(Methylamino)methyl]phenol is from experimental findings, while the data for 4-Bromo-2-[(ethylamino)methyl]phenol is based on expected spectral features.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can verify the molecular formula with high accuracy.

For 2-(ethylamino)-4-methylphenol, a related compound, GC-MS analysis showed a molecular ion peak (M⁺) at m/z 151, with the second highest peak at m/z 136. nih.gov In the case of 4-Bromo-2-[(ethylamino)methyl]phenol, the molecular ion peak would be expected at m/z 230/232, exhibiting the characteristic isotopic pattern of a bromine-containing compound. vulcanchem.com Electron ionization mass spectrometry of 2-Amino-5-((methylamino)methyl)phenol yields a molecular ion at m/z 166 and characteristic fragments from the loss of an amino group (m/z 149) and cleavage of the methylaminomethyl side chain (m/z 121).

Table 3: Expected Mass Spectrometry Fragmentation for this compound and Derivatives

CompoundIonization MethodExpected m/z ValuesInterpretation
2-(ethylamino)-4-methylphenolGC-MS151, 136Molecular ion (M⁺), Fragment ion
4-Bromo-2-[(ethylamino)methyl]phenolNot specified230/232Molecular ion peak with bromine isotope pattern
2-Amino-5-((methylamino)methyl)phenolElectron Ionization (70 eV)166, 149, 121, 93Molecular ion (M⁺), [M-NH₂]⁺, Cleavage of side chain, Phenol radical cation

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a molecule.

For 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride (B599025), the phenolic hydroxyl group typically shows a broad absorption band in the 3200-3600 cm⁻¹ range due to O-H stretching vibrations. smolecule.com Aromatic C-H stretching vibrations appear between 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found at slightly lower frequencies. smolecule.com Aromatic C=C stretching vibrations produce multiple bands in the 1450-1650 cm⁻¹ region. smolecule.com The C-N stretching vibrations are expected in the 1000-1350 cm⁻¹ range. smolecule.com

In the IR spectrum of 2-[(Methylamino)methyl]phenol, characteristic bands were observed at 3430.7, 3001.7, 1646.0, 1434.8, 1411.6, 1261.2, and 1023.1 cm⁻¹. frontiersin.org For 4-Bromo-2-[(ethylamino)methyl]phenol, the phenolic O-H stretch is expected between 3200-3500 cm⁻¹, along with an N-H stretch from the secondary amine and aromatic C=C stretching vibrations. vulcanchem.com

Table 4: Characteristic IR Absorption Bands for this compound and Related Compounds

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound
Phenolic -OHStretching3200-36002-[(Ethylamino)methyl]-4-aminophenol dihydrochloride smolecule.com
Aromatic C-HStretching3000-31002-[(Ethylamino)methyl]-4-aminophenol dihydrochloride smolecule.com
Aliphatic C-HStretching<30002-[(Ethylamino)methyl]-4-aminophenol dihydrochloride smolecule.com
Aromatic C=CStretching1450-16502-[(Ethylamino)methyl]-4-aminophenol dihydrochloride smolecule.com
C-NStretching1000-13502-[(Ethylamino)methyl]-4-aminophenol dihydrochloride smolecule.com
Imine C=NStretching1601-1625Schiff bases of 2-aminophenol (B121084) unilag.edu.ng

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal complexes. It is particularly valuable for studying paramagnetic metal complexes of this compound and its derivatives.

Schiff base ligands derived from 2-aminophenol can form complexes with various transition metals like Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II), many of which are paramagnetic and thus EPR active. nih.gov The EPR spectra of these complexes provide information about the oxidation state, coordination environment, and electronic structure of the metal center. For instance, the g-values obtained from the EPR spectra of mixed Schiff base complexes of Co(II), Ni(II), Cu(II), and Fe(III) can help in elucidating their geometry. arpgweb.com The EPR spectra of Cu(II) complexes with Schiff base ligands often show four lines, which is characteristic of a square planar geometry. semanticscholar.org In the study of vanadium(V) complexes with Schiff base ligands, including one derived from 2-((2-(ethylamino)ethylimino)methyl)-4-chlorophenol, EPR would be a key technique if paramagnetic V(IV) species were present or formed. rsc.org

Table 5: Application of EPR Spectroscopy to Metal Complexes of Related Ligands

Metal IonLigand TypeKey EPR Findings/Applications
Cu(II)Schiff base from 2-aminophenolCharacterization of square planar geometry. semanticscholar.org
Co(II), Ni(II), Fe(III)Mixed Schiff basesDetermination of g-values to support proposed geometries. arpgweb.com
Cr(III), Mn(II)Schiff base from o-phthaldehyde and 2-aminophenolCharacterization of paramagnetic centers in octahedral or tetrahedral geometries. nih.gov

Computational and Theoretical Investigations in the Study of 2 Ethylamino Methyl Phenol

Molecular Docking Simulations for Ligand-Receptor and Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. oatext.com This method is crucial for understanding the structural basis of a compound's biological activity by modeling its interactions with a specific target.

For 2-[(Ethylamino)methyl]phenol, docking simulations would be employed to predict its binding affinity and mode of interaction within the active site of various enzymes or receptors. The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, while the secondary amine in the ethylamino group can act as a hydrogen bond donor and, when protonated, form strong electrostatic or ionic interactions. acs.org The aromatic ring can participate in hydrophobic and π-π stacking interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan. tandfonline.com

While specific docking studies on this compound are not widely published, research on similar phenolic compounds and aminophenol derivatives demonstrates the utility of this approach. academie-sciences.frinnovareacademics.in For instance, docking studies on phenolic compounds as potential inhibitors for targets like the SARS-CoV-2 main protease or TNF-α convertase have successfully identified key binding interactions. acs.orgnih.gov These studies reveal that hydrogen bonds and hydrophobic interactions are critical for stabilizing the ligand within the receptor's binding pocket. acs.orgresearchgate.net A typical docking study would yield a "docking score," an estimation of the binding free energy, which helps in ranking potential inhibitors. innovareacademics.inasiapharmaceutics.info

Illustrative Docking Results for a Phenolic Compound Against a Kinase Target

ParameterValueDescription
Docking Score -7.1 kcal/molPredicts the binding affinity of the ligand to the receptor; more negative values indicate stronger binding.
Hydrogen Bonds 2Formed between the ligand's hydroxyl/amino groups and receptor residues (e.g., GLU, ASP). acs.org
Hydrophobic Interactions 4Involve the ligand's phenyl ring and nonpolar residues of the receptor (e.g., LEU, VAL, ALA). semanticscholar.org
Interacting Residues GLU152, PHE105, ASP210Key amino acids in the active site involved in binding the ligand. innovareacademics.in

This table is illustrative, based on typical values reported for similar phenolic compounds in molecular docking studies. innovareacademics.in

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that correlate with efficacy, QSAR models can predict the activity of new, untested compounds. rsc.org

A QSAR study for a series of aminomethylphenol analogs, including this compound, would involve calculating a wide range of molecular descriptors. These descriptors fall into several categories:

Electronic: Charges, dipole moment, HOMO/LUMO energies. nih.govthescipub.com

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (the logarithm of the octanol-water partition coefficient), which is crucial for membrane permeability and reaching the target site. acs.org

Topological: Descriptors that describe the atomic connectivity and branching of the molecule.

Studies on other phenolic compounds have successfully used QSAR to model activities such as antioxidant potential, enzyme inhibition, and toxicity. nih.govacs.orgmdpi.com For example, a QSAR analysis of phenolic antioxidants found that lipophilicity and quantum mechanical indices were significant in predicting their inhibitory properties. nih.gov Another study on phenolic inhibitors of the sarco/endoplasmic reticulum calcium ATPase (SERCA) used QSAR models to screen compound libraries and identify novel, potent inhibitors. tandfonline.com These models often reveal that a combination of hydrophobicity, electronic properties, and molecular shape governs the biological activity. acs.orgmdpi.com

Key Descriptors in a Hypothetical QSAR Model for Phenolic Compounds

Descriptor TypeExample DescriptorRelevance to Biological Activity
Hydrophobic ClogPInfluences transport to the site of action and binding to hydrophobic pockets. acs.org
Electronic HOMO EnergyRelates to the molecule's ability to donate electrons (e.g., in antioxidant activity). mdpi.comnih.gov
Electronic Electrophilicity Index (ω)Describes the ability of a molecule to accept electrons, relevant for covalent interactions. nih.govthescipub.com
Topological Wiener IndexEncodes information about molecular size and branching.
Constitutional Number of H-bond donorsDirectly relates to the potential for forming hydrogen bonds with a receptor. nih.gov

This table presents common descriptors used in QSAR studies of phenolic compounds. nih.govnih.gov

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis, Chemical Hardness)

Electronic structure calculations, typically performed using Density Functional Theory (DFT), provide fundamental insights into a molecule's reactivity, stability, and spectroscopic properties. rjpn.orgresearchgate.nettandfonline.com For this compound, these calculations can elucidate its behavior in chemical and biological systems.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpn.org

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor, which is often associated with antioxidant activity in phenols. researchgate.net

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A small energy gap suggests the molecule is more polarizable and reactive. nih.govsemanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η) and softness (σ). Chemical hardness is a measure of resistance to change in electron distribution; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. rjpn.orgresearchgate.net The electrophilicity index (ω) quantifies a molecule's ability to act as an electrophile. researchgate.net DFT studies on similar molecules like 2-aminophenol (B121084) show that it is a highly reactive molecule, which can be inferred from these parameters. rjpn.org

Illustrative DFT-Calculated Electronic Properties for Phenolic Amines

ParameterDefinitionTypical Value (eV)Implication for Reactivity
EHOMO Energy of Highest Occupied Molecular Orbital-5.5 to -6.5Higher value suggests stronger electron-donating ability. nih.gov
ELUMO Energy of Lowest Unoccupied Molecular Orbital-0.5 to -1.5Lower value suggests stronger electron-accepting ability.
ΔE (Gap) ELUMO - EHOMO4.0 to 5.5Smaller gap indicates higher reactivity. semanticscholar.org
Hardness (η) (ELUMO - EHOMO) / 22.0 to 2.75Lower value indicates a "softer," more reactive molecule. mdpi.com
Electronegativity (χ) -(EHOMO + ELUMO) / 23.0 to 4.0Measures the overall electron-attracting power. mdpi.com

This table is illustrative, based on typical values from DFT calculations on substituted phenols and aminophenols. rjpn.orgnih.govmdpi.com

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different three-dimensional arrangements (conformations or rotamers) that a molecule can adopt due to rotation around its single bonds. libretexts.orgwikipedia.org For a flexible molecule like this compound, identifying the low-energy (most stable) conformations is essential, as the molecule's shape dictates how it interacts with biological targets.

Key rotatable bonds in this compound include the C(ring)-CH₂, CH₂-N, and N-CH₂ bonds. A crucial conformational feature for ortho-aminomethylphenols is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the amino group. researchgate.net Theoretical calculations on related systems have shown that this hydrogen-bonded, "closed" conformer is significantly more stable than any "open" conformer where the hydrogen bond is absent. researchgate.net

Energy landscape mapping involves systematically exploring the potential energy surface (PES) of the molecule as a function of its geometric coordinates, such as dihedral angles. researchgate.net This can be done by performing relaxed potential energy surface scans, where specific dihedral angles are rotated incrementally, and the energy of the molecule is minimized at each step. mjcce.org.mk The resulting map reveals the various low-energy valleys (stable conformers) and the energy barriers that separate them. aps.org This information is critical for understanding the molecule's flexibility and the range of shapes it can adopt in solution, which is vital for processes like receptor binding, where a specific conformation might be required. pnas.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.